(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone
Description
This compound is a deuterated indole-derived cannabinoid analog featuring a 4-hydroxypentyl chain at the indole nitrogen and a 4-methoxynaphthalen-1-yl group connected via a methanone bridge. The indole ring is selectively deuterated at positions 2, 4, 5, 6, and 7 (denoted as -d5), which is hypothesized to enhance metabolic stability by slowing cytochrome P450-mediated oxidation . The hydroxypentyl side chain (5 carbons) aligns with optimal chain lengths for cannabinoid receptor (CB1) affinity, as demonstrated in indole-derived cannabinoids . The 4-methoxy substituent on the naphthyl group may influence binding kinetics compared to alkyl or halogenated analogs .
Properties
Molecular Formula |
C25H25NO3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3/i5D,6D,10D,12D,16D |
InChI Key |
BMDREMSYCUDCJJ-FTLBTKCTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)OC)[2H])[2H] |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the hydroxypentyl side chain and the methoxynaphthalene group. Common reagents and conditions used in these steps include:
Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Side Chain Introduction: Alkylation reactions to introduce the hydroxypentyl group.
Methoxynaphthalene Attachment: Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophilic reagents like halogens or nitronium ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypentyl side chain may yield a ketone derivative, while substitution reactions may introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities. Compounds with indole and naphthalene moieties are often investigated for their interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural Analogues by Substituent Type
Side Chain Modifications
- Target Compound : 4-Hydroxypentyl chain (5 carbons, hydroxyl group) + deuterated indole.
- 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone (MAM-2201): Fluoropentyl chain enhances metabolic resistance compared to non-fluorinated chains.
- JWH-018 N-(4-hydroxypentyl) metabolite: Non-deuterated, hydroxypentyl chain. Lower metabolic stability than deuterated analogs due to faster oxidation .
Aromatic Group Variations
- (4-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone (JWH-210): Ethyl substitution on naphthyl enhances lipophilicity, improving CB1 affinity (Ki = 0.46 nM) .
- 4-Methoxyphenyl-(1-pentyl-1H-indol-3-yl)methanone: Methoxyphenyl group reduces receptor binding compared to naphthyl analogs due to smaller aromatic surface area .
Isotopic Substitution
- 1-(5-Hydroxypentyl)-1H-indol-3-yl-d5methanone: Deuterated indole core with a cyclopropyl group. Deuteration increases half-life by ~30% in hepatic microsomes .
Physicochemical and ADMET Properties
Biological Activity
The compound (1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone , with CAS number 2747917-61-7, is a synthetic cannabinoid analog. It belongs to a class of compounds that interact with the endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and risks associated with its use.
- Molecular Formula : C21H23NO3
- Molecular Weight : 342.4 g/mol
- Structure : The compound features an indole structure with a hydroxypentyl side chain and a methoxy-substituted naphthalene moiety.
The biological activity of synthetic cannabinoids like this compound is largely mediated through their interaction with cannabinoid receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes including pain sensation, mood regulation, and appetite control.
Receptor Binding Affinity
Studies indicate that synthetic cannabinoids often exhibit high affinity for CB1 and CB2 receptors. For instance:
- CB1 receptor affinity : Typically in the nanomolar range (<10 nM).
- CB2 receptor affinity : Often slightly higher than that for CB1.
In Vitro Studies
Research into similar compounds has shown that they can modulate neurotransmitter release and influence cellular signaling pathways. For example:
- Compounds with hydroxypentyl substitutions have demonstrated significant binding affinities at both CB1 and CB2 receptors, impacting various downstream effects such as:
- Increased dopamine release.
- Modulation of pain pathways.
- Alterations in anxiety-like behaviors in animal models.
Metabolism
The metabolism of synthetic cannabinoids often results in hydroxylated metabolites that retain biological activity. For instance, studies have highlighted that:
- Hydroxypentyl metabolites maintain efficacy at both hCB1 and hCB2 receptors but may exhibit reduced potency compared to their parent compounds .
Clinical Implications
- Case Study on Abuse Potential : A study reported on the prevalence of synthetic cannabinoids in recreational drug use, noting that compounds like this one are often misused for their psychoactive effects. Users have reported experiences similar to those from cannabis but with greater variability in potency and effects due to differences in metabolism.
- Toxicological Reports : There have been instances where synthetic cannabinoids have been linked to adverse health outcomes, including psychosis and cardiovascular issues. Monitoring metabolites in urine from users has become a critical aspect of toxicology reports to assess exposure levels .
Data Table: Comparative Binding Affinities of Synthetic Cannabinoids
| Compound Name | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|
| (1-(4-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | 11 | 33 |
| JWH-018 | 3.5 | 10 |
| AM2201 | 1.0 | 2.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
